N1-(4-溴苯基)甘氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

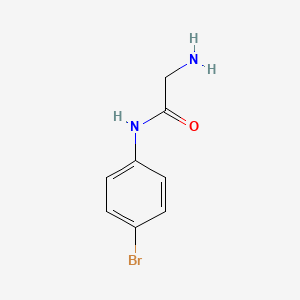

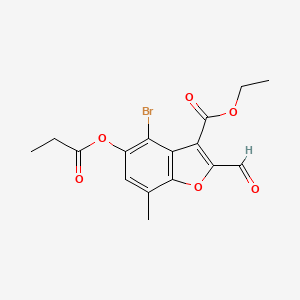

N1-(4-Bromophenyl)glycinamide, also known as 4-BrPhGly, is an organic compound belonging to the class of anilides. It has a molecular weight of 229.08 and its IUPAC name is 2-amino-N-(4-bromophenyl)acetamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for N1-(4-Bromophenyl)glycinamide is 1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

N1-(4-Bromophenyl)glycinamide is a solid compound with a molecular weight of 229.08 . Its IUPAC name is 2-amino-N-(4-bromophenyl)acetamide . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .科学研究应用

不对称α-氨基酸合成

不对称α-氨基酸合成涉及格氏试剂向亚胺衍生物的加成,展示了 N1-(4-溴苯基)甘氨酰胺衍生物在合成具有高非对映选择性的必需生物分子中的作用。该过程强调了该化合物在生产手性氨基酸中的用途,手性氨基酸对于药物应用和研究至关重要 (Hamon, Massy-Westropp, & Razzino, 1992)。

N-糖基化类似物合成

N1-(4-溴苯基)甘氨酰胺是 N4‐(2‐乙酰氨基‐2‐脱氧‐β‐D‐葡萄糖基)‐L‐天冬酰胺类似物合成中的一个关键中间体。这些化合物模拟了 N-连接糖蛋白的结构连接,突出了其在理解和复制细胞功能的核心生物过程中所具有的重要性 (Malik & Risley, 2001)。

超分子聚合物水凝胶

甘氨酰胺共轭单体的聚合,包括 N1-(4-溴苯基)甘氨酰胺衍生物,导致超分子聚合物水凝胶的形成。由于协同氢键作用,这些水凝胶表现出卓越的机械强度、稳定性和自愈合特性,突出了它们在生物医学工程和智能材料应用中的潜力 (Dai et al., 2015)。

铜催化的 N-芳基化

该化合物还在咪唑和苯并咪唑的铜催化 N-芳基化中发挥着至关重要的作用,展示了其在促进复杂化学反应中的用途。该应用对于合成杂环化合物至关重要,而杂环化合物是开发药物和农用化学品的基础 (Altman, Koval, & Buchwald, 2007)。

二氧化碳捕获

在环境科学领域,N1-(4-溴苯基)甘氨酰胺的衍生物,如季铵盐甘氨酸,表现出对 CO2 捕获的显着吸收能力。这项研究强调了该化合物在通过实现有效的碳捕获和储存解决方案来应对气候变化方面的潜力 (Guo, Jing, & Zhou, 2015)。

作用机制

Target of Action

N1-(4-Bromophenyl)glycinamide is a derivative of glycinamide . Glycinamide is known to target Neutrophil collagenase , a key enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Glycinamide is known to interact with its target, Neutrophil collagenase . The specific interaction between N1-(4-Bromophenyl)glycinamide and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Glycinamide, from which n1-(4-bromophenyl)glycinamide is derived, is known to be involved in the metabolism of nucleotides . Nucleotide synthesis is often included in chapters on amino acid metabolism as almost every atom in the purine and pyrimidine ring derives from them .

Pharmacokinetics

Glycinamide, the parent compound, also lacks detailed pharmacokinetic information

属性

IUPAC Name |

2-amino-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRMYSHRBDXGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320274 |

Source

|

| Record name | 2-amino-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

325852-86-6 |

Source

|

| Record name | 2-amino-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2905041.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)

![benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2905045.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2905046.png)

![2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2905051.png)

![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)

![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)